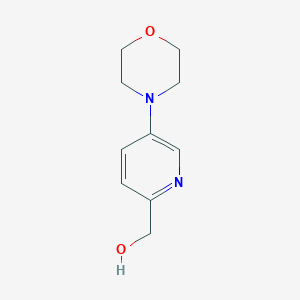

(5-Morpholinopyridin-2-yl)methanol

Cat. No. B8470598

Key on ui cas rn:

1126370-10-2

M. Wt: 194.23 g/mol

InChI Key: PTHQIRXRDLFCAK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Procedure details

In a 10 mL Microwave vial was (5-bromopyridin-2-yl)methanol (500 mg, 2.66 mmol), morpholine (0.233 mL, 2.66 mmol),cesium carbonate (2166 mg, 6.65 mmol), Pd2(dba)3 (60.9 mg, 0.07 mmol) and (9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) (115 mg, 0.20 mmol) in dioxane (10 mL) () to give a brown suspension. The reaction mixture was heated to 110 °C for 3h. The reaction mixture was passed over Celite and washed with ethylacetate. The Filtrate was concentrate to dryness to get as a syrupy brown liquid. Water 30ml was added and extracted with ethylacetate (20x 2)ml. THe organic layers are collected, dried over Sodium Sulphate and concentrated to get as a liquid. The crude product was added to a silica gel column and was eluted with ethylacetate 0-70% Pure Collected fractions are evaporated to get as a (5-morpholinopyridin-2-yl)methanol (100 mg, 19.36 %)colorless liquid . The compound was carried to next step.

Name

C(=O)([O-])[O-].[Cs+].[Cs+]

Quantity

0.00665 mol

Type

reagent

Reaction Step One

Quantity

0.000199 mol

Type

catalyst

Reaction Step Five

Quantity

6.65e-05 mol

Type

catalyst

Reaction Step Five

Yield

19.36%

Identifiers

|

CUSTOM

|

650

|

reaction index

|

NAME

|

1.3.1 [N-arylation with Ar-X] Bromo Buchwald-Hartwig amination

|

reaction type

|

Inputs

Step One

|

Name

|

C(=O)([O-])[O-].[Cs+].[Cs+]

|

|

Quantity

|

0.00665 mol

|

|

Type

|

reagent

|

|

Smiles

|

C(=O)([O-])[O-].[Cs+].[Cs+]

|

Step Two

|

Name

|

|

|

Quantity

|

0.01 L

|

|

Type

|

solvent

|

|

Smiles

|

C1COCCO1

|

Step Three

|

Name

|

|

|

Quantity

|

0.00266 mol

|

|

Type

|

reactant

|

|

Smiles

|

C1COCCN1

|

Step Four

|

Name

|

|

|

Quantity

|

0.00266 mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC(=NC=C1Br)CO

|

Step Five

|

Name

|

|

|

Quantity

|

0.000199 mol

|

|

Type

|

catalyst

|

|

Smiles

|

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C

|

|

Name

|

|

|

Quantity

|

6.65e-05 mol

|

|

Type

|

catalyst

|

|

Smiles

|

C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

110 (± 10) °C

|

Other

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1COCCN1C2=CN=C(C=C2)CO

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD | 19.36% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |